molecular formula C7H9N3 B6210266 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1996753-22-0

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B6210266
CAS No.: 1996753-22-0
M. Wt: 135.2
InChI Key:
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Description

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the fourth position of the pyrazole ring and an acetonitrile group at the second position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of reduced pyrazole derivatives with amine or alkyl groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application and target. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazole ring allows for hydrogen bonding, π-π stacking, and other interactions that can modulate the activity of the target molecules. The acetonitrile group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of the acetonitrile group.

    2-(4-methyl-1H-pyrazol-1-yl)acetonitrile: Similar structure with a methyl group instead of an ethyl group.

    2-(4-phenyl-1H-pyrazol-1-yl)acetonitrile: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the specific combination of the ethyl group and the acetonitrile group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1996753-22-0

Molecular Formula

C7H9N3

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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